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molecular formula C11H14ClN3O2 B188383 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine CAS No. 16154-62-4

1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

Cat. No. B188383
M. Wt: 255.7 g/mol
InChI Key: UFFIYCVVTWWGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189712B2

Procedure details

3-Chloro-4-fluoronitrobenzene (2.0 g, 11.4 mmol) was added to a stirred suspension of K2CO3 (1.6 g, 11.4 mmol) and N-methylpiperazine (1.3 mL, 1.17 g, 11.4 mmol) in dry DMSO (8 mL) and was heated at 100° C. for 1 h. The reaction was cooled to about 50° C. and poured into ice water (300 mL). The solid was collected by filtration, washed with water, and dried under vacuum to afford the title compound (2.43 g, 84%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.C([O-])([O-])=O.[K+].[K+].[CH3:18][N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>CS(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[N:22]1[CH2:23][CH2:24][N:19]([CH3:18])[CH2:20][CH2:21]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
1.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.3 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
8 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to about 50° C.
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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